1-((2-Phenoxyethyl)sulfonyl)indoline
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Overview
Description
“1-((2-Phenoxyethyl)sulfonyl)indoline” is a derivative of indoline . Indoline is an aromatic heterocyclic organic compound with the chemical formulation C8H9N . It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound is based on the indole structure, but the 2-3 bond is saturated .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis
Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis
Indole and its derivatives are crucial in medicinal chemistry. Due to its physiological action, it has been gaining a lot of interest by exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The sulfonamide analogs of indole usually referred to as sulfa medicines have recently been produced and exhibit strong antimicrobial actions .Physical And Chemical Properties Analysis
Indole, with the chemical formula “C8H7N”, is often referred to as 1H-benzo[b] pyrrole . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C giving a solid crystalline structure of this compound, a bicyclic structure .Scientific Research Applications
Antimicrobial Properties
1-((2-Phenoxyethyl)sulfonyl)indoline: has been studied for its potent antimicrobial actions. The sulfonamide analogs of indole, often referred to as sulfa medicines, exhibit strong antimicrobial properties. This compound, due to its structural similarity to sulfa drugs, is anticipated to possess similar properties and could be used in the development of new antimicrobial agents .
Anticancer Activity
The indole moiety is crucial in medicinal chemistry due to its physiological action. Compounds containing this moiety have been reported to exhibit anticancer properties. The presence of the sulfonyl group in “1-((2-Phenoxyethyl)sulfonyl)indoline” could enhance its interaction with cancer cell lines, making it a potential candidate for anticancer drug development .
Antidiabetic Effects
Indole derivatives have been associated with antidiabetic properties. The sulfonyl group in “1-((2-Phenoxyethyl)sulfonyl)indoline” may mimic the function of sulfonylureas, a class of antidiabetic drugs, and could be explored for its potential to regulate blood sugar levels .
Neuroprotective Agents
Research has indicated that indoline derivatives can serve as multifunctional neuroprotective agents. “1-((2-Phenoxyethyl)sulfonyl)indoline” could be synthesized and evaluated for its efficacy in protecting against neurodegenerative diseases or conditions such as ischemic stroke .
Anti-inflammatory and Antioxidant
Indole derivatives are known to possess anti-inflammatory and antioxidant properties. The unique structure of “1-((2-Phenoxyethyl)sulfonyl)indoline” might be beneficial in reducing inflammation and combating oxidative stress, which are common pathways in various chronic diseases .
Antiviral Applications
The indole ring system has been reported to have antiviral properties. With the sulfonyl group enhancing the solubility and potential bioavailability, “1-((2-Phenoxyethyl)sulfonyl)indoline” could be a valuable scaffold for the development of new antiviral drugs .
Mechanism of Action
Target of Action
The primary targets of 1-((2-Phenoxyethyl)sulfonyl)indoline are the Bcl-2 and Mcl-1 proteins . These proteins are part of the Bcl-2 family, which plays a crucial role in regulating cell death and survival . In particular, Bcl-2 and Mcl-1 are anti-apoptotic proteins that prevent programmed cell death, making them important targets for anticancer therapies .
Mode of Action
1-((2-Phenoxyethyl)sulfonyl)indoline interacts with its targets, Bcl-2 and Mcl-1, by binding to their active pockets . This binding is facilitated by Van der Waals forces and hydrogen bonds . The compound’s interaction with these proteins inhibits their anti-apoptotic activity, thereby promoting cell death .
Biochemical Pathways
The compound’s action primarily affects the apoptosis pathway. By inhibiting the anti-apoptotic proteins Bcl-2 and Mcl-1, it disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell . This disruption can trigger apoptosis, leading to the death of cancer cells .
Result of Action
The primary result of 1-((2-Phenoxyethyl)sulfonyl)indoline’s action is the induction of apoptosis in cancer cells . By inhibiting the anti-apoptotic proteins Bcl-2 and Mcl-1, the compound promotes cell death, potentially reducing the growth and spread of cancer .
Safety and Hazards
Future Directions
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks . This process is amenable to rapid generation of trisubstituted indole libraries .
properties
IUPAC Name |
1-(2-phenoxyethylsulfonyl)-2,3-dihydroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-21(19,13-12-20-15-7-2-1-3-8-15)17-11-10-14-6-4-5-9-16(14)17/h1-9H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPHSQWYLBFMJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCOC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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